molecular formula C14H15ClFNO B2890820 N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide CAS No. 2094249-73-5

N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide

Cat. No. B2890820
CAS RN: 2094249-73-5
M. Wt: 267.73
InChI Key: UUERDRAAVHHBDJ-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. CFM-2 is a synthetic compound that was first developed by researchers at the University of California, San Diego, and has since been studied extensively for its unique properties.

Mechanism Of Action

N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide works by binding to the TRPA1 ion channel and preventing its activation. This results in a reduction in pain and inflammation, making N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving properties, N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide in lab experiments is its potency and selectivity. N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been shown to be a highly potent inhibitor of the TRPA1 ion channel, making it an excellent tool for studying pain and inflammation. However, one of the limitations of using N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide. One area of interest is the development of new pain medications based on N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide. Another potential direction is the study of N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide in other areas of biology, such as its potential use in the treatment of cancer. Overall, N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methylpropylmagnesium bromide, followed by the addition of but-2-ynoic acid. The resulting compound is then purified using various techniques, such as chromatography, to obtain the final product.

Scientific Research Applications

N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. One of the most significant applications of N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide is in the study of pain and inflammation. N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide has been shown to be a potent inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation.

properties

IUPAC Name

N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO/c1-4-6-12(18)17-9-14(2,3)13-10(15)7-5-8-11(13)16/h5,7-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUERDRAAVHHBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)(C)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide

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